3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxy group at position 3 and a nitro group at position 4 on the pyrazole ring, along with a propan-1-amine side chain at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:
Formation of 3-methoxy-4-nitro-1H-pyrazole: This can be achieved by reacting 3-methoxy-4-nitro-1H-pyrazole with potassium carbonate in dimethylformamide (DMF) at room temperature.
Alkylation: The 3-methoxy-4-nitro-1H-pyrazole is then alkylated using an appropriate alkylating agent, such as 3-chloropropan-1-amine, in the presence of a base like potassium carbonate in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Various nucleophiles and bases depending on the desired substitution.
Major Products Formed
Reduction: 3-(3-amino-4-nitro-1H-pyrazol-1-yl)propan-1-amine.
Substitution: Products depend on the substituent introduced in place of the methoxy group.
Scientific Research Applications
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in redox reactions, while the amine group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a shorter side chain.
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)butan-1-amine: Similar structure but with a longer side chain.
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-2-amine: Similar structure but with a different position of the amine group.
Uniqueness
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3/c1-14-7-6(11(12)13)5-10(9-7)4-2-3-8/h5H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXFPJYQILWOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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